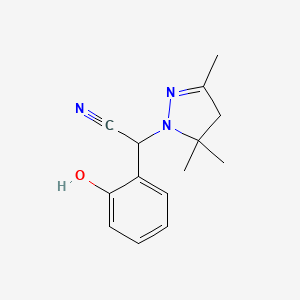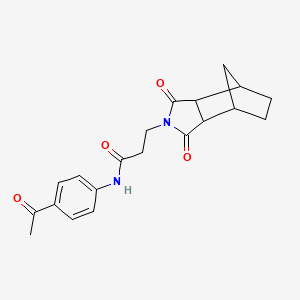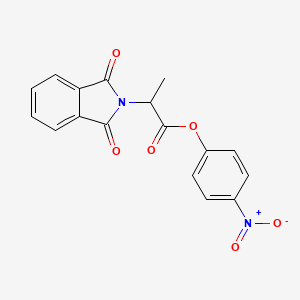
4,4'-(o-Aminobenzylidene)diphenol
Descripción general
Descripción
4,4’-(o-Aminobenzylidene)diphenol: is an organic compound that belongs to the class of aromatic compounds known as biphenols. This compound is characterized by the presence of two phenol groups connected by a benzylidene bridge, with an amino group attached to the ortho position of the benzylidene bridge. It is a colorless crystalline solid with a high melting point and is primarily used in the production of polymers and other industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(o-Aminobenzylidene)diphenol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-aminobenzaldehyde and phenol.
Condensation Reaction: The key step in the synthesis is the condensation reaction between 4-aminobenzaldehyde and phenol in the presence of a suitable catalyst, such as hydrochloric acid or sulfuric acid. This reaction forms the benzylidene bridge between the two phenol groups.
Purification: The resulting product is then purified through recrystallization or other suitable methods to obtain the desired compound in high purity.
Industrial Production Methods: In industrial settings, the production of 4,4’-(o-Aminobenzylidene)diphenol may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:
Catalytic Condensation: Using catalysts such as Lewis acids to facilitate the condensation reaction.
High-Temperature Reactions: Conducting the reaction at elevated temperatures to increase the reaction rate and yield.
Solvent Extraction: Employing solvent extraction techniques to isolate and purify the product.
Análisis De Reacciones Químicas
Types of Reactions: 4,4’-(o-Aminobenzylidene)diphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in the synthesis of dyes and pigments.
Reduction: Reduction reactions can convert the compound into its corresponding amines, which are useful in the production of pharmaceuticals and agrochemicals.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used for reduction reactions.
Catalysts: Catalysts like palladium on carbon (Pd/C) are used in hydrogenation reactions.
Major Products Formed:
Quinones: Formed through oxidation reactions.
Amines: Produced via reduction reactions.
Substituted Phenols: Resulting from electrophilic substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry: 4,4’-(o-Aminobenzylidene)diphenol is used as a building block in the synthesis of various organic compounds, including polymers and dyes. Its unique structure allows for the formation of complex molecular architectures.
Biology: In biological research, this compound is used as a fluorescent probe for the detection of specific biomolecules. Its ability to form stable complexes with proteins and nucleic acids makes it valuable in studying biological processes.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its derivatives have shown promise as anticancer and antimicrobial agents.
Industry: In industrial applications, 4,4’-(o-Aminobenzylidene)diphenol is used in the production of high-performance polymers, such as polyimides and polyesters. These materials are known for their excellent thermal stability and mechanical properties.
Mecanismo De Acción
The mechanism of action of 4,4’-(o-Aminobenzylidene)diphenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to changes in their activity. For example, in biological systems, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access.
Comparación Con Compuestos Similares
4,4’-Biphenol: Similar in structure but lacks the amino group on the benzylidene bridge.
Bisphenol A: Contains two phenol groups connected by a propane bridge instead of a benzylidene bridge.
4,4’-Diaminodiphenylmethane: Similar structure but with amino groups on both phenol rings.
Uniqueness: 4,4’-(o-Aminobenzylidene)diphenol is unique due to the presence of the amino group on the benzylidene bridge, which imparts distinct chemical and physical properties. This structural feature allows for specific interactions with biological targets and enhances its utility in various applications.
Propiedades
IUPAC Name |
4-[(2-aminophenyl)-(4-hydroxyphenyl)methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2/c20-18-4-2-1-3-17(18)19(13-5-9-15(21)10-6-13)14-7-11-16(22)12-8-14/h1-12,19,21-22H,20H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXUATDOIRQCODY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00878387 | |
| Record name | 4,4'-DiOH-2-NH2-triphenylmethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00878387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2311-75-3 | |
| Record name | Phenol, 4,4′-[(2-aminophenyl)methylene]bis- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2311-75-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4008060.png)

![METHYL 2-CYCLOPENTYL-2-{[(OXOLAN-2-YL)METHYL]CARBAMOYL}ACETATE](/img/structure/B4008082.png)
![Ethyl 4-[(2,3-dithiophen-2-ylquinoxalin-6-yl)carbamoyl]piperazine-1-carboxylate](/img/structure/B4008084.png)

![2-(16,18-Dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl 2-fluorobenzoate (non-preferred name)](/img/structure/B4008109.png)
![methyl (2S,4S)-1-methyl-4-{[(1-methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)carbonyl]amino}pyrrolidine-2-carboxylate](/img/structure/B4008113.png)

![2-(dimethylamino)-2-(2-methylphenyl)-N-[2-(pyrrolidin-1-ylsulfonyl)ethyl]acetamide](/img/structure/B4008125.png)
![N-(2-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}ethyl)-N'-isopropylethanediamide](/img/structure/B4008126.png)
![1-(2-phenylacetyl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B4008127.png)

![3-[({3-[(tert-butylamino)carbonyl]phenyl}amino)carbonyl]phenyl propionate](/img/structure/B4008151.png)

